molecular formula C15H21N3O3S B5676002 Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B5676002
M. Wt: 323.4 g/mol
InChI Key: WXRCMXVCPRQGFJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a carbamothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and thiophosgene to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperazine derivatives .

Scientific Research Applications

Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and carbamothioyl moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Ethyl 4-[(3-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and carbamothioyl moiety enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-3-21-15(19)18-10-8-17(9-11-18)14(22)16-12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCMXVCPRQGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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